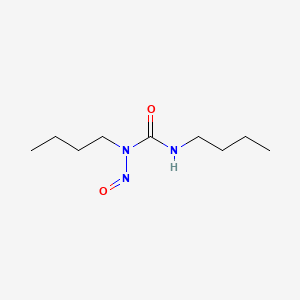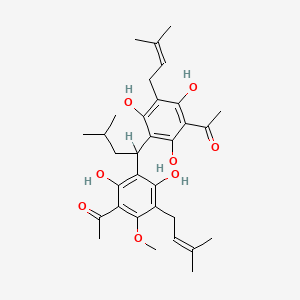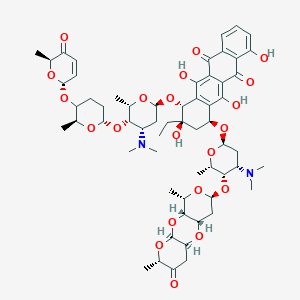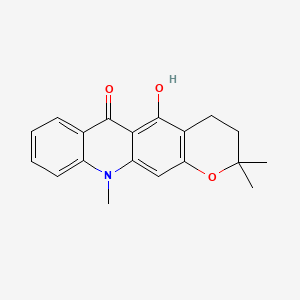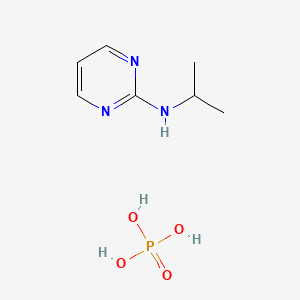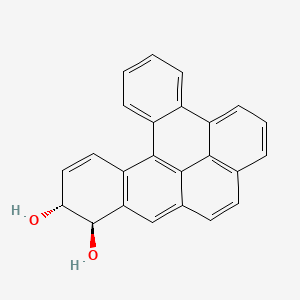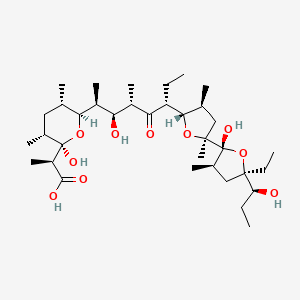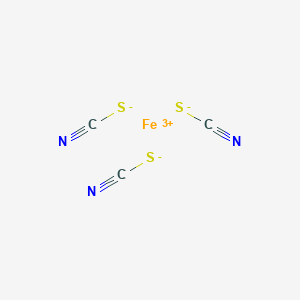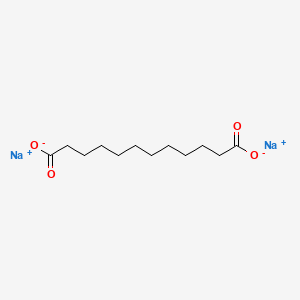
Physodic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physodic acid is a carbonyl compound.
Aplicaciones Científicas De Investigación
Antimutagenic Properties
Physodic acid, a major constituent of the lichen Hypogymnia enteromorpha, exhibits antimutagenic properties. It specifically inhibits mutagenicity induced by indirect mutagens like benzo[a]pyrene and heterocyclic amines in Salmonella typhimurium TA 98. It does not, however, affect direct mutagens such as 6‐nitropiperonal and adriamycin. Its antimutagenic effect is not related to free-radical scavenging or antioxidative activities but seems to involve inhibition of the formation of reactive metabolites by blocking hepatic microsomal oxidation systems (Osawa et al., 1991).
Cytotoxic Activity Against Cancer Cells
Physodic acid displays significant cytotoxic effects on various breast cancer cell lines, including MDA-MB-231, MCF-7, and T-47D. Notably, it is inactive against the non-tumorigenic MCF-10A cell line, indicating its selective toxicity towards cancer cells. An acetone extract from Hypogymnia physodes, containing physodic acid, also showed cytotoxicity in these breast cancer cell lines, alongside notable antioxidant properties (Studzińska-Sroka et al., 2016).
Potential Against Central Nervous System Diseases
Physodic acid is notable for its ability to cross the blood-brain barrier, making it a promising agent for treating central nervous system diseases. It exhibits anticancer and neuroprotective activities, particularly against glioblastoma cell lines. Moreover, physodic acid and Hypogymnia physodes extract have shown strong antioxidant activity and inhibited enzymes like hyaluronidase and cyclooxygenase-2, linked to malignant glioma and neurodegenerative diseases (Studzińska-Sroka et al., 2021).
Inhibitor of M-Phase Phosphoprotein 1
Physodic acid has been identified as an inhibitor of M-Phase Phosphoprotein 1 (MPP1), a human kinesin necessary for cytokinesis. Its inhibitory mechanism is non-competitive with ATP, suggesting an allosteric inhibitor-binding pocket. However, it is a weak inhibitor in tumor cell lines, indicating the need for further improvement in its activity against MPP1 (Talapatra et al., 2016).
Propiedades
Número CAS |
84-24-2 |
|---|---|
Nombre del producto |
Physodic acid |
Fórmula molecular |
C26H30O8 |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
3,9-dihydroxy-6-oxo-7-(2-oxoheptyl)-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid |
InChI |
InChI=1S/C26H30O8/c1-3-5-7-9-16(27)11-15-12-17(28)13-20-22(15)26(32)34-21-14-19(29)23(25(30)31)18(24(21)33-20)10-8-6-4-2/h12-14,28-29H,3-11H2,1-2H3,(H,30,31) |
Clave InChI |
KVTYWHGIZSCFLG-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)CC(=O)CCCCC)O)O)C(=O)O |
SMILES canónico |
CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)CC(=O)CCCCC)O)O)C(=O)O |
melting_point |
205.0 °C |
Otros números CAS |
84-24-2 |
Sinónimos |
physodalic acid physodic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



